31‑ to >125‑Fold Enhancement of Gram‑Positive Antibacterial Potency Relative to Cervinomycin A1
Triacetyl cervinomycin A1 (target) demonstrated markedly lower minimum inhibitory concentrations (MICs) than the parent cervinomycin A1 against multiple Gram‑positive strains in head‑to‑head agar‑dilution testing [1]. Against Staphylococcus aureus ATCC 6538P, the MIC was 0.16 µg/mL for the triacetyl compound versus 5.0 µg/mL for cervinomycin A1, a 31‑fold improvement. For Bacillus cereus IFO 3001 the improvement was 32‑fold (0.31 µg/mL vs. 10 µg/mL), for Micrococcus luteus ATCC 9341 it was 62.5‑fold (0.08 µg/mL vs. 5.0 µg/mL), and for Bacillus subtilis ATCC 6633 the triacetyl derivative achieved an MIC < 0.02 µg/mL while the parent required 2.5 µg/mL (> 125‑fold difference).
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram‑positive bacteria |
|---|---|
| Target Compound Data | S. aureus 0.16 µg/mL; B. cereus 0.31 µg/mL; M. luteus 0.08 µg/mL; B. subtilis <0.02 µg/mL |
| Comparator Or Baseline | Cervinomycin A1: S. aureus 5.0 µg/mL; B. cereus 10 µg/mL; M. luteus 5.0 µg/mL; B. subtilis 2.5 µg/mL |
| Quantified Difference | 31‑fold (S. aureus), 32‑fold (B. cereus), 62.5‑fold (M. luteus), >125‑fold (B. subtilis) |
| Conditions | Heart infusion agar, 37 °C, 20 h; inoculum 1 × 10⁶ cells/mL |
Why This Matters
The 30‑ to 100‑fold potency gain directly translates into lower effective concentrations in in‑vitro assays, reducing compound consumption and enabling sensitive minimum‑inhibitory‑concentration screening that is impractical with the poorly active parent.
- [1] US Patent 4,886,884. Derivatives from cervinomycin based antibiotics. Table 1 (a). View Source
